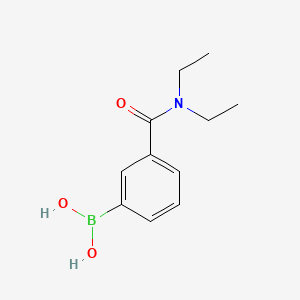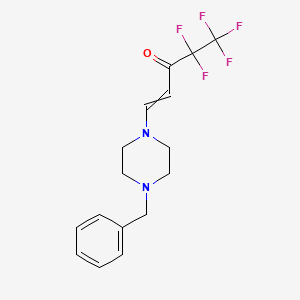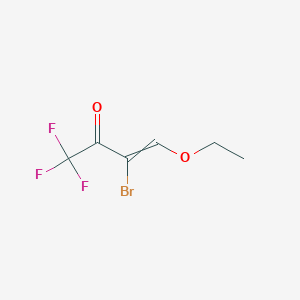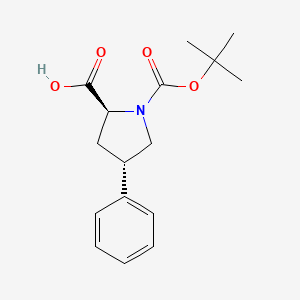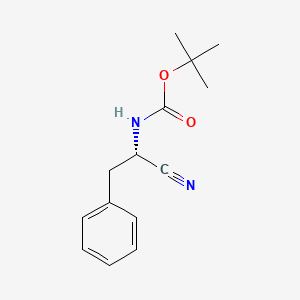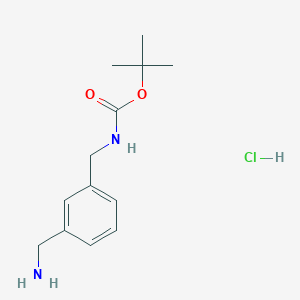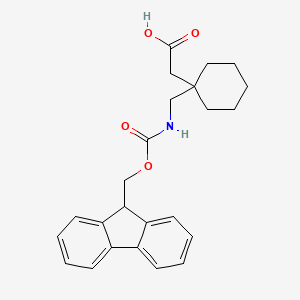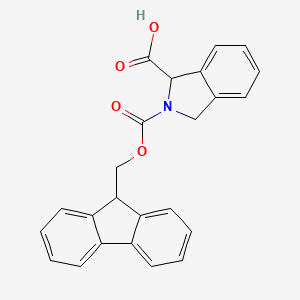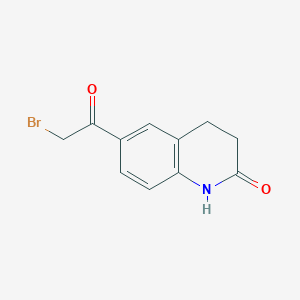
6-(2-Bromoacetyl)-3,4-dihydro-1H-quinoline-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(2-Bromoacetyl)-3,4-dihydro-1H-quinoline-2-one is a heterocyclic compound that features a quinoline core structure with a bromoacetyl substituent at the 6-position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-(2-Bromoacetyl)-3,4-dihydro-1H-quinoline-2-one typically involves the following steps:
Starting Material: The synthesis begins with the preparation of 3,4-dihydro-1H-quinoline-2-one.
Bromination: The 6-position of the quinoline ring is brominated using a brominating agent such as bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetic acid.
Acetylation: The brominated intermediate is then subjected to acetylation using bromoacetyl bromide in the presence of a base such as triethylamine to yield the final product.
Industrial Production Methods:
Types of Reactions:
Substitution Reactions: The bromoacetyl group can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of new derivatives.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, modifying the oxidation state of the quinoline core or the bromoacetyl group.
Cyclization Reactions: The presence of the bromoacetyl group can facilitate cyclization reactions, forming new ring structures.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as amines, thiols, or alcohols can be used under mild to moderate conditions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Major Products:
Substitution Products: New derivatives with various functional groups replacing the bromoacetyl group.
Oxidation Products: Oxidized forms of the quinoline core or the bromoacetyl group.
Cyclized Products: New heterocyclic compounds formed through cyclization reactions.
Scientific Research Applications
6-(2-Bromoacetyl)-3,4-dihydro-1H-quinoline-2-one has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting neurological and oncological pathways.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex heterocyclic structures.
Biological Studies: It is employed in studies investigating the biological activity of quinoline derivatives, including antimicrobial and anticancer properties.
Industrial Applications: The compound can be used in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 6-(2-Bromoacetyl)-3,4-dihydro-1H-quinoline-2-one involves its interaction with biological targets such as enzymes and receptors. The bromoacetyl group can act as an electrophile, forming covalent bonds with nucleophilic sites on proteins or other biomolecules. This interaction can modulate the activity of the target, leading to various biological effects.
Comparison with Similar Compounds
3-(2-Bromoacetyl)-2H-chromen-2-one: This compound shares the bromoacetyl group but has a coumarin core instead of a quinoline core.
6-(2-Bromoacetyl)-1,2,3,4-tetrahydroquinoline: Similar structure with a tetrahydroquinoline core.
2-(2-Bromoacetyl)benzoic acid: Contains the bromoacetyl group attached to a benzoic acid core.
Uniqueness: 6-(2-Bromoacetyl)-3,4-dihydro-1H-quinoline-2-one is unique due to its specific quinoline core structure, which imparts distinct chemical and biological properties compared to other bromoacetyl-containing compounds. The quinoline core is known for its versatility in medicinal chemistry, making this compound particularly valuable for drug discovery and development.
Properties
IUPAC Name |
6-(2-bromoacetyl)-3,4-dihydro-1H-quinolin-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10BrNO2/c12-6-10(14)8-1-3-9-7(5-8)2-4-11(15)13-9/h1,3,5H,2,4,6H2,(H,13,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCMOBQFBGOEGEN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NC2=C1C=C(C=C2)C(=O)CBr |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10BrNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50373579 |
Source


|
| Record name | 6-(Bromoacetyl)-3,4-dihydroquinolin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50373579 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.11 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
70639-82-6 |
Source


|
| Record name | 6-(Bromoacetyl)-3,4-dihydroquinolin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50373579 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 70639-82-6 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
